(But-3-yn-2-yl)(2-methylpropyl)amine

Description

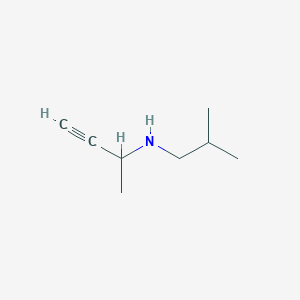

(But-3-yn-2-yl)(2-methylpropyl)amine is a secondary amine featuring a butynyl (C₄H₅) group and a 2-methylpropyl (isobutyl, C₄H₉) substituent.

Properties

Molecular Formula |

C8H15N |

|---|---|

Molecular Weight |

125.21 g/mol |

IUPAC Name |

N-but-3-yn-2-yl-2-methylpropan-1-amine |

InChI |

InChI=1S/C8H15N/c1-5-8(4)9-6-7(2)3/h1,7-9H,6H2,2-4H3 |

InChI Key |

DLWIUQRVXHVKLC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CNC(C)C#C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (But-3-yn-2-yl)(2-methylpropyl)amine typically involves the reaction of (But-3-yn-2-yl)amine with 2-methylpropyl halide under basic conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran or dimethylformamide, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding amides or nitriles.

Reduction: The compound can be reduced using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated amines.

Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Hydrogen gas with palladium catalyst.

Substitution: Alkyl halides, acyl chlorides, or other electrophiles in the presence of a base.

Major Products Formed:

Oxidation: Amides, nitriles.

Reduction: Saturated amines.

Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

(But-3-yn-2-yl)(2-methylpropyl)amine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex amine derivatives.

Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for biologically active compounds.

Medicine: Explored for its potential therapeutic properties, including its role in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of (But-3-yn-2-yl)(2-methylpropyl)amine involves its interaction with molecular targets such as enzymes or receptors. The alkyne group can participate in click chemistry reactions, forming stable triazole rings with azides. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Key Structural Features :

- Alkyne group (But-3-yn-2-yl): Enhances reactivity for click chemistry or cross-coupling reactions.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The formula C₈H₁₄N is inferred from the IUPAC name.

Functional Group Analysis

- Alkyne vs. Alkyl Substitution : The alkyne in this compound distinguishes it from diisobutylamine and methyl(isobutyl)amine. This group enables unique reactivity (e.g., cycloadditions) but may reduce stability compared to saturated analogs.

- Amine Classification : As a secondary amine, the target compound shares similarity with diisobutylamine but contrasts with methyl(isobutyl)amine, a primary amine. Secondary amines are less basic than primary amines due to steric hindrance and alkyl group electron-donating effects.

Research Findings and Data Gaps

- Thermodynamic Data : Physical properties (e.g., boiling point, solubility) are absent for this compound, limiting comparative analysis.

Biological Activity

(But-3-yn-2-yl)(2-methylpropyl)amine is an organic compound characterized by its unique structure, which includes an alkynyl group and a branched amine. This compound has garnered attention for its potential biological activities, including interactions with enzymes and receptors, as well as its applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₇N. The presence of both an alkyne functional group and a branched alkyl chain contributes to its reactivity and potential biological activity. Its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The alkyne group facilitates participation in click chemistry reactions, forming stable triazole rings with azides, while the amine group is capable of forming hydrogen bonds and ionic interactions with biological molecules. This dual functionality allows the compound to modulate the activity of biological targets effectively.

Antimicrobial Properties

Research indicates that compounds containing alkynyl amines, including this compound, exhibit antimicrobial effects against specific bacterial strains. These properties are particularly relevant in the development of new antimicrobial agents.

Anticancer Potential

Studies have explored the anticancer potential of this compound. Its structural characteristics suggest that it may act as a ligand for various receptors involved in cancer cell proliferation. Preliminary investigations have shown that derivatives of this compound can inhibit the growth of cancer cell lines, although further research is needed to elucidate specific mechanisms and therapeutic applications .

Case Studies

- Antiproliferative Activity : A study evaluated the antiproliferative effects of various compounds similar to this compound on breast cancer cell lines MCF-7 and MDA-MB-468. Results indicated notable cytotoxicity in certain derivatives, suggesting a promising avenue for further development as anticancer agents .

- Structure–Activity Relationship (SAR) : Research into the SAR of related compounds has identified key structural features that enhance biological activity. For instance, modifications to the amine or alkyne groups can significantly influence potency and selectivity against specific biological targets .

Applications in Scientific Research

The compound is utilized in various fields:

- Organic Synthesis : It serves as a building block for synthesizing complex organic molecules.

- Biochemical Assays : Investigated for its potential as a ligand in biochemical assays.

- Pharmaceutical Development : Explored for its role as a precursor in synthesizing pharmaceutical intermediates.

Comparative Analysis

The following table summarizes the unique features and biological activities of this compound compared to similar compounds:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| This compound | C₉H₁₇N | Alkyne and branched amine | Antimicrobial, potential anticancer |

| (But-3-yn-2-y)amine | C₇H₉N | Lacks branched alkane | Limited biological activity |

| (2-Methylpropyl)amine | C₅H₁₃N | Lacks alkyne functionality | Minimal reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.